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Introduction
Small Nuclear Ribonucleoprotein Polypeptides B and B' (SNRPB) is a core protein component

of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2] SNRPB is

integral to the U1, U2, U4/U6, and U5 small nuclear ribonucleoproteins (snRNPs), which are

the building blocks of the spliceosome.[3][4] Investigating SNRPB and its interaction partners is

crucial for understanding the regulation of splicing and its role in various diseases.[1]

Immunoprecipitation (IP) is a powerful technique used to isolate SNRPB and its associated

protein complexes from cell lysates, enabling the study of protein-protein interactions and

cellular functions.[5] This document provides a detailed protocol for the successful

immunoprecipitation of native SNRPB.
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I. Materials and Reagents
Recommended Antibodies for SNRPB
Immunoprecipitation

Catalog
Number

Host/Isotype Type Reactivity Vendor

MA5-13449 Mouse / IgG3
Monoclonal

(Clone: Y12)

Human, Mouse,

Rat, Porcine,

Rabbit,

Drosophila

Thermo Fisher

Scientific[6]

PA5-110407 Rabbit / IgG Polyclonal
Human, Mouse,

Rat

Thermo Fisher

Scientific[7]

HPA003482 Rabbit / IgG Polyclonal
Human, Mouse,

Rat

Atlas Antibodies

(via Sigma-

Aldrich)[8]
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Reagent Composition Notes

Cell Lysis Buffer (Non-

denaturing)

50 mM Tris-HCl, pH 7.4150

mM NaCl1 mM EDTA1% NP-

40 or Triton X-100

Prepare fresh and chill on ice

before use. Add Protease and

Phosphatase Inhibitor

Cocktails immediately before

lysing cells.[9][10]

RIPA Lysis Buffer (Stringent)

50 mM Tris-HCl, pH 8.0150

mM NaCl1% NP-400.5%

Sodium deoxycholate0.1%

SDS

More stringent buffer, useful for

disrupting nuclear membranes.

May denature some protein

interactions.[11][12]

Wash Buffer

Cell Lysis Buffer or50 mM Tris-

HCl, pH 7.4150-300 mM

NaCl0.1% NP-40

Use ice-cold. Salt

concentration can be

increased to reduce non-

specific binding.[13]

Elution Buffer (Denaturing)
1x or 2x Laemmli Sample

Buffer

For analysis by SDS-PAGE

and Western Blotting. Boils the

sample to release proteins

from beads.[13]

Beads
Protein A or Protein G

Agarose/Magnetic Beads

Use Protein A for rabbit

antibodies and Protein G for

most mouse antibodies.[9]

II. Experimental Protocol
This protocol is optimized for a 10 cm plate of cultured mammalian cells. Adjust volumes

accordingly.

A. Cell Lysate Preparation
Culture cells to ~80-90% confluency.

Aspirate the culture medium and wash the cell monolayer once with 5-10 mL of ice-cold 1x

PBS.
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Aspirate the PBS completely.

Add 0.5-1.0 mL of ice-cold Cell Lysis Buffer (supplemented with protease/phosphatase

inhibitors) to the plate.[9]

Incubate the plate on ice for 10-15 minutes.

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

(Optional) To ensure complete lysis and shear DNA, sonicate the lysate on ice (e.g., 3 cycles

of 10 seconds on, 30 seconds off).[14]

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your

protein input.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

B. Lysate Pre-Clearing (Recommended)
This step minimizes non-specific binding of proteins to the beads.[12]

Aliquot 500 µg to 1 mg of total protein from your cleared lysate into a new microcentrifuge

tube. Adjust the volume to 500 µL with ice-cold Lysis Buffer.

Add 20-25 µL of a 50% slurry of Protein A/G beads to the lysate.

Incubate on a rotator for 1 hour at 4°C.

Centrifuge at 1,000-2,000 x g for 1 minute at 4°C.

Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead

pellet.

C. Immunoprecipitation of SNRPB
Add the appropriate amount of anti-SNRPB primary antibody to the pre-cleared lysate.

(Refer to the antibody datasheet or the table below for starting amounts).
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Incubate with gentle rotation overnight (12-16 hours) at 4°C.

Add 25-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture to capture

the immune complexes.

Incubate with gentle rotation for 1-3 hours at 4°C.[15]

D. Washing the Immune Complex
Washing is critical to remove non-specifically bound proteins. Perform all wash steps at 4°C.

Pellet the beads by centrifugation at 1,000 x g for 1 minute. Carefully aspirate and discard

the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to mix.

Repeat the centrifugation and resuspension steps for a total of 3-5 washes.[14]

After the final wash, carefully remove all supernatant.

E. Elution
Resuspend the washed bead pellet in 30-50 µL of 1x Laemmli Sample Buffer.

Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and dissociate the

complexes from the beads.

Centrifuge at high speed (~14,000 x g) for 1 minute.

The supernatant now contains the immunoprecipitated proteins, ready for analysis by SDS-

PAGE and Western Blotting.

III. Data Presentation and Quantitative Summary
Immunoprecipitation followed by Western Blot is considered a semi-quantitative technique.[16]

[17] For more quantitative analysis, techniques like mass spectrometry are recommended.[18]

[19]
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Typical Experimental Parameters for SNRPB IP
Parameter Recommended Amount Notes

Starting Material 1-2 x 10^7 cells
Equivalent to one confluent 10

cm plate.

Lysis Buffer Volume 0.5 - 1.0 mL

Lysate Protein Amount 500 µg - 1.5 mg
Optimal concentration is

typically 1-5 mg/mL.[10]

Primary Antibody 1 - 5 µg
Titration is recommended to

find the optimal amount.

Protein A/G Beads 25 - 30 µL of 50% slurry
Ensure beads are fully

resuspended before use.

Elution Volume 30 - 50 µL

Analysis of Results
Input Control: Load 2-5% of the pre-cleared lysate onto the gel to confirm the presence of

SNRPB in the starting material.

IgG Control: Perform a parallel IP with a non-specific IgG from the same host species as the

primary antibody to check for non-specific binding.[15]

IP Sample: A band corresponding to the molecular weight of SNRPB (~28-29 kDa) should be

visible and significantly enriched compared to the IgG control.

Co-IP: When probing for interacting partners, a successful Co-IP will show a band for the

partner protein in the SNRPB IP lane but not in the IgG control lane.[20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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